molecular formula C9H7ClN2O2 B1429673 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1183931-31-8

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B1429673
CAS No.: 1183931-31-8
M. Wt: 210.62 g/mol
InChI Key: JBAVKCTVTHWSTI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate and subsequent chlorination. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-Chloro-2-(4-methoxyphenyl)benzofuran

  • 5-(3-Chloro-4-methoxyphenyl)furfural

  • 5-Chloro-3-(4-methoxyphenyl)thiophene

Uniqueness: 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVKCTVTHWSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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